molecular formula C19H16N4O3S2 B11624932 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

カタログ番号: B11624932
分子量: 412.5 g/mol
InChIキー: SCLLXKPAIKLLCU-UVTDQMKNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrido[1,2-a]pyrimidin-4-one core with two critical substituents:

  • At the 3-position: A (Z)-configured 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene methyl group, which introduces a rigid, planar rhodanine-derived moiety.
  • At the 2-position: A furan-2-ylmethyl amino group, providing aromaticity and electron-rich heterocyclic character that may facilitate π-π stacking or interactions with biological targets .

However, its properties are highly dependent on substituent effects, necessitating comparison with analogs.

特性

分子式

C19H16N4O3S2

分子量

412.5 g/mol

IUPAC名

(5Z)-3-ethyl-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16N4O3S2/c1-2-22-18(25)14(28-19(22)27)10-13-16(20-11-12-6-5-9-26-12)21-15-7-3-4-8-23(15)17(13)24/h3-10,20H,2,11H2,1H3/b14-10-

InChIキー

SCLLXKPAIKLLCU-UVTDQMKNSA-N

異性体SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)/SC1=S

正規SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)SC1=S

製品の起源

United States

準備方法

Step 1: Synthesis of Furan-2-ylmethylamine

Furfural (purified via vacuum distillation) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, yielding furan-2-ylmethylamine.

Step 2: Coupling to the Pyrido[1,2-a]pyrimidin-4-one Core

The amine reacts with a chlorinated pyrido[1,2-a]pyrimidin-4-one derivative in dimethylformamide (DMF) at 80°C for 12 hours. Alternatively, Mitsunobu conditions (DEAD, PPh3_3) enable coupling under milder temperatures (50°C).

Key Data :

  • Yield : 65–75% after column chromatography.

  • Characterization : 1^1H NMR shows doublets for furan protons (δ 6.3–7.4 ppm) and a broad singlet for the NH group (δ 5.8 ppm).

Final Assembly and Purification

The three components are assembled sequentially:

  • Pyrido[1,2-a]pyrimidin-4-one core synthesis.

  • Knoevenagel condensation for thiazolidinone incorporation.

  • SNAr or Mitsunobu coupling for furan-methylamino addition.

Critical Considerations :

  • Stereochemistry : The (Z)-configuration of the thiazolidinone methine is preserved by using anhydrous conditions and avoiding prolonged heating.

  • Purification : Recrystallization from ethanol/acetic acid (1:1) removes unreacted intermediates, achieving >95% purity.

Comparative Analysis of Synthetic Routes

Method StepCatalysts/ConditionsYield (%)Time (h)Purity (%)
Pyrido coreAl3_3PW12_{12}O40_{40}92398
ThiazolidinonePiperidine/EtOH78995
Furan couplingDMF/80°C681292
MitsunobuDEAD/PPh3_372694

Characterization and Validation

Spectroscopic Data :

  • IR : Bands at 1730 cm1^{-1} (C=O, thiazolidinone), 1676 cm1^{-1} (C=O, pyrimidinone), and 1566 cm1^{-1} (C=C).

  • 1^1H NMR (DMSO-d6): δ 8.48 (s, 1H, NH), 7.71 (s, 1H, CH=), 6.92–7.40 (m, 3H, furan), 4.20 (d, 2H, CH2_2-NH).

  • HRMS : m/z calcd. for C21_{21}H17_{17}N4_{4}O3_{3}S2_{2}: 439.0660; found: 439.0665 .

化学反応の分析

科学研究への応用

化学

化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、さまざまな修飾が可能になり、新しい材料や触媒の開発に役立ちます。

生物学

生物学的研究では、この化合物は、特定の生化学的経路を研究するためのプローブまたは阻害剤として役立ちます。タンパク質や核酸などの生体分子と相互作用する能力は、細胞プロセスや病気のメカニズムに関する洞察を提供できます。

医学

医学では、この化合物の潜在的な治療的特性を、創薬のために探求できます。酵素や受容体などの分子標的との相互作用により、病気の新しい治療法を発見できる可能性があります。

産業

産業セクターでは、この化合物は、特殊化学品、農薬、医薬品の製造に使用できます。その安定性と反応性は、コーティング、接着剤、ポリマーなど、さまざまな用途に適しています。

科学的研究の応用

Antidiabetic Activity

Research indicates that derivatives of this compound may inhibit aldose reductase , an enzyme involved in the polyol pathway linked to diabetic complications. Inhibition of this enzyme can prevent sorbitol accumulation, which is crucial for managing diabetes-related issues. Studies have shown that certain derivatives exhibit submicromolar IC50 values, highlighting their potential therapeutic benefits in diabetes management.

Antibacterial and Antifungal Properties

The compound has been evaluated for its antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. Some derivatives demonstrated efficacy comparable to established antibiotics like norfloxacin and fluconazole, suggesting their potential use in treating infections resistant to conventional therapies .

Cytotoxicity Against Cancer Cells

In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines. Certain derivatives exhibited low antiproliferative activity against HepG2 cells, indicating the need for further optimization to enhance selectivity and efficacy against cancer cells.

Case Study 1: Aldose Reductase Inhibition

A study focused on the synthesis of thiazolidinone derivatives revealed significant inhibition of aldose reductase activity. The synthesized compounds were tested for their ability to prevent sorbitol accumulation in diabetic models, showing promising results that warrant further exploration in clinical settings.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of synthesized derivatives against several bacterial strains. The results demonstrated that some compounds exhibited potent antibacterial activity at concentrations lower than those required for conventional antibiotics, suggesting their potential as new antimicrobial agents .

作用機序

類似化合物の比較

類似化合物

類似化合物には、チアゾリジン、フラン、ピリドピリミジン構造を持つ他の複素環式分子が含まれます。例としては、次のものがあります。

    チアゾリジンジオン: 糖尿病治療薬として使用されます。

    フラン誘導体: 芳香族性と反応性で知られています。

    ピリドピリミジン: 抗癌剤としての可能性が研究されています。

ユニークさ

「3-[(Z)-(3-エチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-2-[(フラン-2-イルメチル)アミノ]-4H-ピリド[1,2-a]ピリミジン-4-オン」のユニークさは、複数の官能基の組み合わせにあります。これは、明確な化学的および生物学的特性を付与します。この組み合わせにより、さまざまな用途が可能になり、科学研究および産業用途にとって貴重な化合物となっています。

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Thiazolidinone-Based Pyrido-Pyrimidinone Derivatives

(a) 3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
  • Key Differences: Thiazolidinone substituent: 3-(2-Methoxyethyl) instead of 3-ethyl. The methoxyethyl group increases polarity and hydrogen-bonding capacity compared to the ethyl group. 2-position substituent: 1-Phenylethyl amino group introduces a hydrophobic aromatic ring, contrasting with the furan’s electron-rich heterocycle.
  • Implications : Higher solubility in polar solvents but reduced bioavailability due to the 9-methyl group. The phenyl group may improve binding to hydrophobic enzyme pockets.
(b) 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-position substituent: Ethylamino group lacks aromaticity, reducing π-π interactions but simplifying synthetic routes.
  • Implications : The allyl group may confer instability under oxidative conditions. Simpler 2-position substituent could lower target specificity compared to the furan derivative.
(a) Rhodanine Derivatives
  • Studies on (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones () reveal that electron-withdrawing substituents (e.g., azulene) lower reduction potentials, whereas alkyl groups (e.g., ethyl) increase lipophilicity and stability .
  • The target compound’s 3-ethyl group likely confers moderate redox activity and improved membrane penetration compared to polar azulene derivatives.
(b) Thiazolidin-4-one Derivatives with Azo Linkages
  • Compounds like 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid () exhibit antimicrobial activity (MIC: 8–50 µg/mL) and antioxidant properties (IC₅₀: 20–60 µM). The thioxo group in the target compound may enhance activity due to greater electrophilicity and hydrogen-bonding capacity .

Data Tables

Table 1. Structural and Property Comparison

Compound Thiazolidinone Substituent 2-Position Substituent Core Modification Key Properties
Target Compound 3-Ethyl Furan-2-ylmethyl amino None Moderate lipophilicity, redox-active
3-(2-Methoxyethyl) analog 3-(2-Methoxyethyl) 1-Phenylethyl amino 9-Methyl Higher polarity, reduced bioavailability
3-Allyl analog 3-Allyl Ethylamino None Reactive allyl group, lower specificity

生物活性

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O3S2C_{17}H_{18}N_{4}O_{3}S_{2}, and it features a thiazolidinone moiety combined with pyrido[1,2-a]pyrimidine and furan groups. The structural complexity suggests multiple sites for potential biological interaction.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have been reported to show activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Research on related thiazolidinone derivatives has demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. For example, a study highlighted that certain thiazolidinone derivatives exhibited IC50 values in the low micromolar range against COX-II . This suggests that our compound may also possess similar inhibitory effects.

Anticancer Potential

Emerging data indicate that compounds featuring the pyrido[1,2-a]pyrimidine scaffold have shown promise in cancer treatment. Studies have reported that these compounds can induce apoptosis in cancer cell lines by triggering caspase pathways . The specific mechanism by which our compound may exert anticancer effects remains to be fully elucidated but is hypothesized to involve the modulation of signaling pathways related to cell growth and survival.

Case Studies

StudyFindingsReference
Study on ThiazolidinonesIdentified significant antibacterial activity against E. coli and S. aureus.
COX Inhibition StudyDemonstrated low micromolar IC50 values for related thiazolidinones against COX-II.
Anticancer ResearchInduced apoptosis in various cancer cell lines through caspase activation.

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The thiazolidinone structure may interact with enzymes like COX, inhibiting their function and reducing inflammation.
  • Induction of Apoptosis : The presence of the pyrido[1,2-a]pyrimidine core is associated with apoptotic signaling pathways in cancer cells.
  • Antimicrobial Action : The compound may disrupt bacterial cell membranes or interfere with metabolic processes in pathogens.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing this compound, and how can its purity be verified?

  • Methodology : The synthesis involves multi-step reactions, including cyclization, condensation, and functional group modifications. Key intermediates (e.g., thiazolidinone and pyridopyrimidinone cores) are constructed using catalysts like p-toluenesulfonic acid or Lewis acids to enhance regioselectivity . Post-synthesis, purity is confirmed via HPLC (high-performance liquid chromatography) coupled with NMR (¹H/¹³C) to verify structural integrity, while mass spectrometry (ESI-MS) validates molecular weight .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals to confirm the Z-configuration of the thiazolidinone methylidene group and furanmethylamino substitution .
  • FT-IR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • X-ray crystallography : Resolve absolute stereochemistry using SHELXL for refinement .

Q. What preliminary biological assays are recommended to assess this compound’s activity?

  • Methodology : Begin with in vitro assays:

  • Antimicrobial : MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .
  • Antioxidant : DPPH radical scavenging assay to evaluate redox activity .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HeLa) to determine IC₅₀ values .

Advanced Research Questions

Q. How can low yield in the thiazolidinone cyclization step be addressed?

  • Methodology :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using acetonitrile as a solvent at 80°C improves cyclization efficiency .
  • Catalyst screening : Test alternatives like Amberlyst-15 or ionic liquids to enhance reaction kinetics .

Q. How to resolve discrepancies in X-ray crystallographic data (e.g., poor R-factors or twinning)?

  • Methodology :

  • Data reprocessing : Use SHELXE for phase refinement and WinGX for graphical validation of hydrogen bonding and packing interactions .
  • Twinning analysis : Apply the PLATON toolbox to detect and model twinned crystals, refining with TWIN/BASF commands in SHELXL .

Q. What strategies can reconcile conflicting biological activity data across assay platforms?

  • Methodology :

  • Dose-response validation : Repeat assays with a wider concentration range (e.g., 0.1–100 µM) to rule out false negatives/positives .
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation underlies inconsistent results .
  • Computational docking : Compare binding poses in target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina to identify structure-activity relationships .

Q. How to optimize solubility for in vivo studies without altering pharmacological activity?

  • Methodology :

  • Co-solvent systems : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability while retaining activity post-metabolism .

Data Analysis and Contradictions

Q. How should researchers handle inconsistent NMR shifts for the thioxothiazolidinone moiety?

  • Methodology :

  • Variable-temperature NMR : Perform experiments at 25°C and 50°C to detect dynamic effects (e.g., tautomerism) .
  • DFT calculations : Compare experimental shifts with computed values (e.g., using Gaussian 16 ) to validate assignments .

Q. What statistical approaches are suitable for analyzing high-throughput screening data?

  • Methodology :

  • Z-score normalization : Rank hits based on activity deviation from plate controls .
  • Principal Component Analysis (PCA) : Reduce dimensionality to identify clusters of active analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。